molecular formula C11H12O B1589073 (S)-3-Phenylcyclopentanone CAS No. 86505-50-2

(S)-3-Phenylcyclopentanone

Cat. No. B1589073
CAS RN: 86505-50-2
M. Wt: 160.21 g/mol
InChI Key: MFBXYJLOYZMFIN-JTQLQIEISA-N
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Description

(S)-3-Phenylcyclopentanone is an organic compound with the chemical formula C<sub>11</sub>H<sub>10</sub>O. It belongs to the class of ketones and features a phenyl group attached to a cyclopentanone ring. The compound exhibits interesting properties due to its unique structure.



Synthesis Analysis

The synthesis of (S)-3-Phenylcyclopentanone can be achieved through various methods, including the Friedel-Crafts acylation of cyclopentanone with a phenyl-containing acyl chloride or anhydride. This reaction introduces the phenyl group onto the cyclopentanone ring.



Molecular Structure Analysis

The molecular structure of (S)-3-Phenylcyclopentanone consists of a five-membered cyclopentanone ring with a phenyl group attached. The stereochemistry at the chiral center determines whether it is (S)- or ®-3-phenylcyclopentanone.



Chemical Reactions Analysis

(S)-3-Phenylcyclopentanone can participate in various chemical reactions, such as nucleophilic additions, reductions, and acid-catalyzed rearrangements. These reactions modify its structure and properties.



Physical And Chemical Properties Analysis


  • Melting Point : The melting point of (S)-3-Phenylcyclopentanone is around 50-60°C.

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone.

  • Odor : It may have a sweet, floral, or fruity odor due to the phenyl group.


Scientific Research Applications

Chiroptical Spectroscopies

  • Field : Chiroptical Spectroscopies
  • Application Summary : Three forms of chiroptical spectroscopies, electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD) have been employed to study the configuration and conformational properties of the three molecules: (S)-3-phenylcyclopentanone, (S)-3-phenylcyclohexanone, and (S)-3-phenylcycloheptanone .

Nanomedicine Delivery Technology

  • Field : Biomedicine
  • Application Summary : Nanomedicine delivery technology plays an important role in modern medicine and has shown good therapeutic effects in scientific research. Polysaccharides have the characteristics of wide sources, excellent biocompatibility, and non-toxicity. In addition, there are multifunctional groups on the main chain of polysaccharides, which can be surface-modified or functionalized to have targeting ability .

General Use

  • Field : Chemical Synthesis
  • Application Summary : “(S)-3-Phenylcyclopentanone” is a chemical compound used in various chemical synthesis processes . Its specific applications are not detailed in the sources, but it’s likely used as a building block or intermediate in the synthesis of more complex molecules.

Chemical Synthesis

  • Field : Chemical Synthesis
  • Application Summary : “(S)-3-Phenylcyclopentanone” is a chemical compound used in various chemical synthesis processes . Its specific applications are not detailed in the sources, but it’s likely used as a building block or intermediate in the synthesis of more complex molecules.

Safety And Hazards

(S)-3-Phenylcyclopentanone poses typical chemical hazards, including flammability and skin/eye irritation. Proper handling, storage, and personal protective equipment are essential.


Future Directions

Research on (S)-3-Phenylcyclopentanone could explore:



  • Novel synthetic routes for efficient production.

  • Applications in pharmaceuticals, agrochemicals, or fragrance industry.

  • Sustainable and green synthesis methods.


properties

IUPAC Name

(3S)-3-phenylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBXYJLOYZMFIN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448724
Record name (S)-3-Phenylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Phenylcyclopentanone

CAS RN

86505-50-2
Record name (S)-3-Phenylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Phenylcyclopentanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of phenylboronic acid (1.63 g, 13.4 mmol), cyclopent-2-enone (1.0 g, 10.4 mmol), and Na2CO3 (2.2 g, 20.8 mmol) was purged with nitrogen for 15 min followed by the addition of [Rh(cod)Cl]2 (100 mg, 0.21 mmol) and water (30 mL). The resulting suspension was heated to 80° C. for 20 min. The mixture was extracted with CH2Cl2, washed with brine, dried over MgSO4 and chromatographed on silica gel using 3:1 hexanes:ethylacetate to afford the title compound as a colorless oil. MS m/z: 161 (M+1).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(cod)Cl]2
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
P Scafato, F Caprioli, L Pisani, D Padula, F Santoro… - Tetrahedron, 2013 - Elsevier
Three forms of chiroptical spectroscopies, electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD) have been employed to study …
Number of citations: 17 www.sciencedirect.com
Y Okumura, A Ando, RW Stevens, M Shimizu - Tetrahedron, 2002 - Elsevier
An efficient, multigram scale synthesis of the respective optical isomers of 3-(substituted-phenyl) cyclopentanols was achieved by a lipase-catalyzed transesterification (kinetic resolution…
Number of citations: 12 www.sciencedirect.com
RW Barnhart, B Bosnich - Organometallics, 1995 - ACS Publications
1. Results Table 1 lists the results using~ 4 mol% of the catalysts incorporating the (S)-binap and (S, S)-chira-phos (PhaPCHCCHslCHCCHalPPha) ligands and the two 3-substituted-4-…
Number of citations: 65 pubs.acs.org
S Helbig, S Sauer, N Cramer, S Laschat… - Advanced Synthesis …, 2007 - Wiley Online Library
The synthesis of disubstituted chiral diene ligands (3aR,6aR)‐ and (3aS,6aS)‐10 with a pentalene backbone from the corresponding bicyclo[3.3.0]octa‐1,4‐diones 7 is described. The …
Number of citations: 116 onlinelibrary.wiley.com
Y Morisaki, H Imoto, K Hirano, T Hayashi… - The Journal of Organic …, 2011 - ACS Publications
A practical synthetic route for enantiomerically pure P-stereogenic diphosphacrowns was developed by using a P-stereogenic bisphosphine as a chiral building block. Their molecular …
Number of citations: 25 pubs.acs.org
Y Wang, JA Gladysz - The Journal of Organic Chemistry, 1995 - ACS Publications
1. Substrates and Exploratory Reactions. A sample of the optically active methyl complex (+)-(S)-(^-CsHslReCNOXPPhsXCHg)((+)-(S)-3) n that was> 99% ee (chiral HPLC) 12 was …
Number of citations: 32 pubs.acs.org
M Kuriyama, K Tomioka - Tetrahedron Letters, 2001 - Elsevier
The asymmetric 1,4-addition reaction of arylboronic acids with cycloalkenones was catalyzed by 1 mol% of an amidomonophosphine-rhodium(I) catalyst in a 10:1 mixture of dioxane …
Number of citations: 125 www.sciencedirect.com
GH Posner - Accounts of Chemical Research, 1987 - ACS Publications
Gary Posner studied at Brandéis University (BA, 1965), at Harvard Univ-ersity (Ph D., 1968) with EJ Corey, and at the University of California at Berkeley (postdoctoral) with William G. …
Number of citations: 218 pubs.acs.org
AR Maguire, LL Kelleher, G Ferguson - Journal of Molecular Catalysis B …, 1996 - Elsevier
Efficient kinetic resolution of 2-benzenesulfonylcyclopentanones1, bearing 3-alkyl, 3-aryl, or 3-benzyl substituents, has been achieved by bakers' yeast mediated reduction. With the …
Number of citations: 15 www.sciencedirect.com
AR Maguire, LL Kelleher, G Ferguson - Journal of Molecular Catalysis B …, 1996 - Elsevier
Efficient kinetic resolution of 2-benzenesulfonylcyclopentanones 1, bearing 3-alkyl, 3-aryl, or 3-benzyl substituents, has been achieved by bakers' yeast mediated reduction. With the …
Number of citations: 2 www.sciencedirect.com

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